(Acetyloxy)(thiophen-2-yl)methyl acetate

Übersicht

Beschreibung

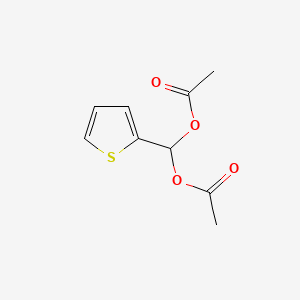

(Acetyloxy)(thiophen-2-yl)methyl acetate is an organic compound with the molecular formula C9H10O4S It is a derivative of thiophene, a sulfur-containing heterocycle, and features an acetyloxy group attached to the thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Acetyloxy)(thiophen-2-yl)methyl acetate typically involves the reaction of 2-thiophenecarboxaldehyde with acetic anhydride. The reaction proceeds under mild conditions, often in the presence of a catalyst such as pyridine. The general reaction scheme is as follows:

2-thiophenecarboxaldehyde+acetic anhydride→(Acetyloxy)(thiophen-2-yl)methyl acetate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(Acetyloxy)(thiophen-2-yl)methyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxy derivatives.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Pharmacological Properties

The compound exhibits potential pharmacological activities due to the thiophene moiety, which is associated with various biological effects such as antibacterial, antifungal, and anticancer properties. Research indicates that thiophene derivatives can interact with multiple biological targets, making them valuable in drug development.

Drug Synthesis

(Acetyloxy)(thiophen-2-yl)methyl acetate is utilized as a building block in the synthesis of numerous pharmaceutical agents. Its ability to undergo various chemical reactions allows for the creation of complex structures that are essential in medicinal chemistry. For instance, it can be transformed into more potent bioactive compounds through functionalization reactions.

Material Science

Polymer Chemistry

In material science, this compound is explored for its potential use in developing new polymers and materials. The compound can be incorporated into polymer matrices to enhance properties such as conductivity and thermal stability. Thiophene-based polymers are particularly noted for their applications in organic electronics and photovoltaic devices.

Nanomaterials

Research has indicated that thiophene derivatives can be used in the synthesis of nanomaterials with unique electronic properties. These nanomaterials have applications in sensors, transistors, and other electronic devices, showcasing the versatility of this compound in nanotechnology.

Synthetic Chemistry

Reactivity and Functionalization

The compound's structure allows it to participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions. Understanding these reactions is crucial for developing new synthetic pathways that can lead to novel compounds with desired properties.

Intermediates in Organic Synthesis

As an intermediate, this compound plays a vital role in organic synthesis protocols. It can be used to generate other functionalized thiophene derivatives that are essential for further chemical transformations or applications in various fields such as agrochemicals and fine chemicals.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of thiophene derivatives synthesized from this compound. The results indicated significant activity against several strains of bacteria, suggesting its potential use as a lead compound for developing new antibacterial agents.

Case Study 2: Organic Photovoltaics

Research focused on incorporating this compound into polymer blends for organic photovoltaic applications showed improved energy conversion efficiencies compared to traditional materials. This highlights its potential role in advancing renewable energy technologies.

Wirkmechanismus

The mechanism of action of (Acetyloxy)(thiophen-2-yl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene-2-carboxaldehyde: A precursor in the synthesis of (Acetyloxy)(thiophen-2-yl)methyl acetate.

2-Acetoxymethylthiophene: A related compound with similar structural features.

Thiophene-2-acetic acid: Another thiophene derivative with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its acetyloxy group enhances its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry.

Biologische Aktivität

Overview

(Acetyloxy)(thiophen-2-yl)methyl acetate is an organic compound with the molecular formula C₉H₁₀O₄S. It is a derivative of thiophene, a five-membered sulfur-containing heterocyclic compound. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound can modulate biochemical pathways by interacting with enzymes and receptors, leading to various pharmacological effects. Specific mechanisms include:

- Enzyme Inhibition : The acetyloxy group may facilitate interactions with enzyme active sites, inhibiting their activity.

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways.

- DNA Intercalation : Thiophene derivatives are known for their ability to intercalate into DNA, potentially affecting gene expression and replication.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that thiophene derivatives possess significant antimicrobial properties against various bacterial strains. For instance, derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In animal models, it exhibited a notable reduction in inflammation markers when tested against carrageenan-induced inflammation .

- Analgesic Properties : In analgesic assays, such as the acetic acid-induced writhing test in mice, this compound showed significant pain relief effects, indicating its potential application in pain management therapies .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiophene derivatives, including this compound:

Study 1: Antimicrobial Screening

A study conducted on various thiophene derivatives revealed that those with acetyloxy substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The study utilized disk diffusion methods to assess the inhibitory effects against pathogenic bacteria.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Control | 10 mm | 12 mm |

| This compound | 15 mm | 18 mm |

Study 2: Anti-inflammatory Assessment

In a controlled experiment assessing anti-inflammatory properties, the ethyl acetate fraction containing this compound was administered to mice. The results indicated a significant reduction in paw edema compared to the control group.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0% |

| This compound | 46% |

Eigenschaften

IUPAC Name |

[acetyloxy(thiophen-2-yl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-6(10)12-9(13-7(2)11)8-4-3-5-14-8/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPWFMLVWGWHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CS1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383933 | |

| Record name | (acetyloxy)(thiophen-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63011-97-2 | |

| Record name | (acetyloxy)(thiophen-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.